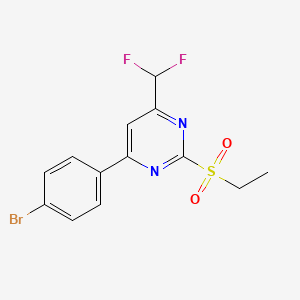
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising properties that can be utilized for the development of novel therapeutics.
Applications De Recherche Scientifique
Synthesis and Intermediate Applications
Pyrimidine compounds, including derivatives similar to 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine, are significant in the realm of nitrogen-containing heterocyclic compounds. These derivatives serve as key intermediates in the synthesis of various pyrimidines and related compounds. For instance, derivatives like 5-(4-bromophenyl)-4,6-dichloropyrimidine have been employed as crucial intermediates in pharmaceutical and chemical fields, demonstrating their versatility in synthesis applications (Hou et al., 2016).
Anti-Microbial and Biological Applications
Some pyrimidine derivatives have been examined for their antimicrobial activities. For example, heterocyclic compounds containing pyrimidine derivatives have shown antimicrobial effects against various microbial strains when incorporated into polyurethane varnish and printing ink paste. These findings highlight the potential of pyrimidine derivatives in developing antimicrobial coatings and materials (El‐Wahab et al., 2015).
Quantum Chemical Characterization
Quantum chemistry methods have been used to investigate hydrogen bonding sites in pyrimidine compounds derivatives, including those similar to 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine. This research provides insights into the molecular structures and bonding characteristics of these compounds, which can be crucial for understanding their reactivity and interactions in various applications (Traoré et al., 2017).
Enzyme Inhibition and Potential Medical Applications
Certain pyrimidine derivatives have been explored as enzyme inhibitors. They demonstrate potential in medical applications, such as inhibitors of dihydrofolic reductase, an enzyme target in cancer therapy. This research underscores the potential of pyrimidine derivatives in therapeutic applications, particularly in the development of new anticancer agents (Goudgaon et al., 1993).
Propriétés
IUPAC Name |
4-(4-bromophenyl)-6-(difluoromethyl)-2-ethylsulfonylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF2N2O2S/c1-2-21(19,20)13-17-10(7-11(18-13)12(15)16)8-3-5-9(14)6-4-8/h3-7,12H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFHUFLKDWIEQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=CC(=N1)C(F)F)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-{3-[(4-Bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2414034.png)
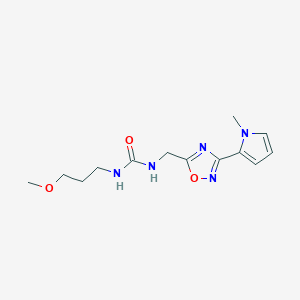
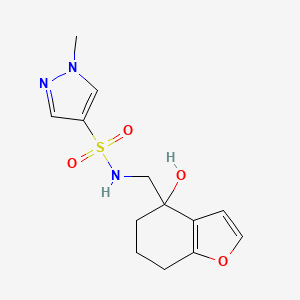
![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2414039.png)
![Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2414041.png)
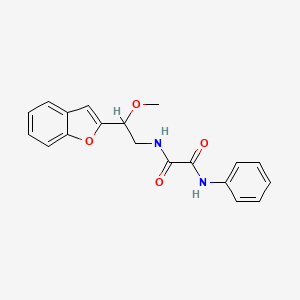
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2414043.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414045.png)
![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
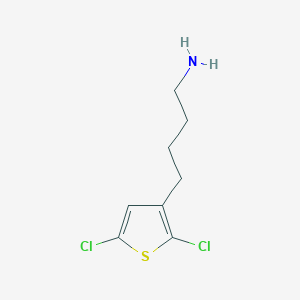
![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)
![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)